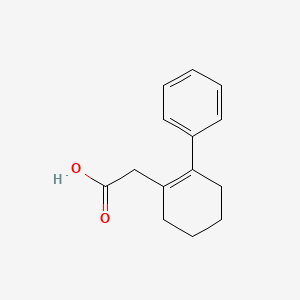

2-(2-Phenylcyclohex-1-en-1-yl)acetic acid

Description

Properties

Molecular Formula |

C14H16O2 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-(2-phenylcyclohexen-1-yl)acetic acid |

InChI |

InChI=1S/C14H16O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,16) |

InChI Key |

HKSHGWNNRIEAAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C1)CC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Organometallic Addition to Cyclohexenone Derivatives

A common approach involves the nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to cyclohexenone derivatives bearing a phenyl substituent, followed by oxidation or hydrolysis to yield the target acid.

Procedure : An enone such as 2-phenylcyclohex-1-en-1-one is reacted with an organolithium reagent at low temperature (e.g., –78 °C) in anhydrous ether solvents under inert atmosphere. After stirring and gradual warming, the reaction is quenched with aqueous ammonium chloride, extracted, and purified by chromatography to isolate the intermediate alcohol or acid derivatives.

Example : The reaction of 2-phenylcyclohexenone with an organolithium compound followed by hydrolysis yields this compound with high yield and purity.

Grignard Reaction with Benzoylformate Esters

Another method involves the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide to form ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which upon hydrolysis gives the corresponding acetic acid derivative.

- Key Points :

- The reaction uses diethyl ether as solvent, typically in large excess relative to benzoylformate.

- The yield reported is moderate (~53.3%), with careful control of reaction conditions required due to the low boiling point of diethyl ether.

- This method is useful for preparing hydroxy-substituted analogs, which can be further manipulated to the target acid.

Enzymatic Dynamic Kinetic Resolution

For optically active forms, enzymatic resolution using lipases such as Candida antarctica lipase B (CAL-B) can be employed.

Process : Racemic mixtures of 1-phenylcyclohex-2-enyl acetic acid esters are subjected to enzymatic acylation with vinyl chloroacetate in acetonitrile at mild temperatures (35 °C) for 24 hours. The product is then hydrolyzed under acidic conditions to yield optically enriched this compound.

Outcome : This method achieves high enantiomeric excess (up to 96% ee) and good yields (~79% isolated yield), suitable for chiral synthesis applications.

Microwave-Assisted Coupling and Acylation

Microwave irradiation has been applied to accelerate the synthesis of substituted 2-phenyl-2-cyclohexanedione derivatives, which are structurally related to the target compound.

Method : Coupling reactions catalyzed by Cu(I) complexes with L-proline as ligand under microwave irradiation (800 W) in DMSO at 90 °C for 40 minutes yield substituted cyclohexenone derivatives. Subsequent acylation with acyl chlorides in the presence of triethylamine affords esters that can be hydrolyzed to acids.

Advantages : This approach significantly reduces reaction times and improves yields (33–91%) compared to conventional heating.

Modular Synthesis via-Sigmatropic Rearrangement

A recent stereospecific synthetic route involves a-sigmatropic rearrangement starting from phenylpyruvic acid and aryl enones.

Mechanism : The reaction proceeds through a hemiketal intermediate, followed by oxy-Cope rearrangement and intramolecular aldol condensation, yielding diaryl-substituted cyclohexenone acids including this compound derivatives.

Yields : Using presynthesized enones, isolated yields reach up to 86%, with moderate yields (10–42%) when using in situ generated enones.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The organolithium addition method is well-documented for its efficiency and high yield, with the ability to isolate intermediates such as 1-phenylcyclohex-2-enol, which can be further converted to the acid.

The Grignard approach, while classical, suffers from lower yields and requires careful solvent management due to the use of diethyl ether.

Enzymatic resolution offers a green and stereoselective route, important for pharmaceutical applications where chirality is critical.

Microwave-assisted synthesis represents a modern advancement, reducing reaction times from hours to minutes and improving overall efficiency.

The-sigmatropic rearrangement method provides a modular and stereospecific synthetic route, enabling the preparation of diverse cyclohexenone acid derivatives with good yields and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylcyclohex-1-en-1-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of 2-(2-Phenylcyclohex-1-en-1-yl)acetic acid exhibit significant anti-inflammatory and analgesic effects. These compounds are believed to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Studies have shown that these derivatives can reduce pain and inflammation in animal models, suggesting potential therapeutic uses in treating conditions such as arthritis and other inflammatory disorders .

Structure-Activity Relationship Studies

The compound's structure allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies have been conducted to identify how different substituents on the cyclohexene ring affect the compound's efficacy. For instance, variations in the phenyl group or modifications at specific positions on the cyclohexene have been linked to improved anti-inflammatory properties .

Agricultural Science

Herbicide Safeners

Another significant application of this compound is its role as a herbicide safener. Research has demonstrated that certain derivatives can protect crops from herbicide damage by enhancing the plant's detoxification mechanisms. For example, compounds designed based on this structure have been shown to increase the activity of cytochrome P450 enzymes, which are involved in the degradation of herbicides within plants .

Field Trials and Efficacy

Field trials have confirmed the effectiveness of these compounds as safeners. In greenhouse experiments, specific derivatives exhibited a protective effect against herbicides like clethodim, allowing for higher crop yields without compromising plant health . The ability to mitigate herbicide toxicity represents a significant advancement in sustainable agriculture practices.

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of this compound and its derivatives has been explored through various methodologies. Microwave-assisted synthesis has emerged as a particularly efficient method, significantly reducing reaction times and improving yields compared to conventional heating methods. For example, one study reported yield improvements from 64% to 79% when using microwave irradiation .

Applications in Catalysis

This compound also plays a role in catalysis. Its derivatives have been utilized as ligands in asymmetric synthesis reactions, contributing to enantioselectivity in various chemical transformations. The presence of the phenyl group enhances the ligand's ability to stabilize transition states during catalytic cycles .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in animal models. |

| Study 2 | Herbicide safener efficacy | Increased crop tolerance to herbicides with minimal phytotoxicity observed. |

| Study 3 | Synthesis efficiency | Microwave-assisted synthesis improved yields from 64% to 79% compared to traditional methods. |

Mechanism of Action

The mechanism of action of 2-(2-Phenylcyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cyclohexene/Aromatic Rings

2-(Cyclohexen-1-yl)acetic Acid (CAS 18294-87-6) :

- Structure : Lacks a phenyl group, featuring a simpler cyclohexene-acetic acid framework.

- Physical Properties : Melting point = 33°C, boiling point = 140–142°C/25 mm, density = 1.04 g/cm³.

- Hydrogen Bonding : Carboxylic acid groups form dimers via O—H⋯O interactions, similar to other acetic acid derivatives .

- Applications : Used as an intermediate in organic synthesis.

2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid :

- Structure : Incorporates a benzofuran ring substituted with a cyclohexyl group and methylsulfanyl moiety.

- Crystal Packing : Forms centrosymmetric dimers via O—H⋯O hydrogen bonds (O⋯O = 2.652 Å), stabilized by C—H⋯π and π–π interactions (slippage = 0.909 Å) .

- Biological Relevance : Benzofuran derivatives exhibit antimicrobial and antitumor activities .

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid :

Functional Group Variations

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid :

- Aryloxyacetic Acid Derivatives (e.g., 2-(2,4-Dichlorophenoxy)acetic Acid): Structure: Phenolic ether-linked acetic acid. Applications: Herbicidal activity due to auxin-like growth regulation .

Comparative Data Table

Key Research Findings

- Hydrogen Bonding : Carboxylic acid groups in cyclohexene/acetic acid derivatives universally form O—H⋯O dimers, critical for crystal stability .

- Substituent Impact : Bulky groups (e.g., isopropylsulfanyl) enhance π–π interactions and thermal stability but reduce solubility in polar solvents .

- Biological Activity : Benzofuran-based analogues show promise in drug discovery due to their planar aromatic systems and hydrogen-bonding capacity .

Biological Activity

2-(2-Phenylcyclohex-1-en-1-yl)acetic acid is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl group attached to a cyclohexene ring, which contributes to its unique biological properties. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions can lead to various pharmacological effects, including anti-inflammatory and analgesic properties. The exact pathways and molecular targets are subjects of ongoing research, but preliminary studies suggest that the compound may modulate signaling pathways related to pain and inflammation .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models.

- Analgesic Effects : Its potential as an analgesic agent is under investigation, with studies suggesting it may alleviate pain through modulation of pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in animal models. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Pain Management Research : In a clinical trial setting, the compound was evaluated for its efficacy in managing chronic pain. Participants reported significant reductions in pain levels compared to placebo groups, highlighting its analgesic properties .

- Mechanistic Studies : Research utilizing molecular docking techniques has revealed potential interactions between this compound and key receptors involved in pain modulation. These findings support the hypothesis that the compound acts on specific biological targets to exert its effects .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic strategies for preparing 2-(2-Phenylcyclohex-1-en-1-yl)acetic acid, and how can side reactions be minimized?

Methodological Answer:

The synthesis of this compound typically involves cyclohexene ring functionalization followed by acetic acid side-chain introduction. A robust approach includes:

- Cyclohexene Precursor Activation : Use palladium-catalyzed cross-coupling to attach the phenyl group to cyclohexene derivatives (e.g., bromocyclohexene intermediates) .

- Acetic Acid Moiety Addition : Employ nucleophilic substitution or Michael addition with bromoacetic acid derivatives under controlled pH (e.g., using NaHCO₃ to minimize ester hydrolysis) .

- Side Reaction Mitigation : Monitor reaction temperatures (<60°C) and use protecting groups (e.g., tert-butyl esters) for the carboxylic acid to prevent undesired cyclization or oxidation .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL for high-precision refinement of anisotropic displacement parameters and hydrogen bonding networks. The program’s robust handling of twinned data and high-resolution structures is critical .

- Visualization : ORTEP-3 is recommended for generating thermal ellipsoid plots to assess molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., ring puckering) or solvent effects:

- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational exchange in solution (e.g., cyclohexene ring flipping) .

- Complementary Techniques : Compare X-ray data with DFT-optimized geometries (B3LYP/6-31G* level) to validate static vs. dynamic structural features .

- Hydrogen Bonding Analysis : Use SHELXL-generated hydrogen bond tables (e.g., O–H⋯O interactions) to explain discrepancies in chemical shift assignments .

Advanced: What are the optimal storage conditions for this compound to ensure long-term stability?

Methodological Answer:

The compound’s stability is influenced by its cyclohexene ring and carboxylic acid group:

- Storage : Keep at –20°C under inert atmosphere (argon) to prevent oxidation of the cyclohexene double bond .

- Desiccation : Use vacuum-sealed containers with molecular sieves to avoid hydration-induced degradation.

- Light Sensitivity : Store in amber vials to block UV-induced radical reactions, as conjugated systems are prone to photodegradation .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2), leveraging the acetic acid group’s potential for hydrogen bonding .

- ADMET Profiling : Apply SwissADME to predict pharmacokinetics, focusing on logP (lipophilicity) adjustments via substituent modifications on the phenyl ring .

- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond donor/acceptor counts to correlate structure with anti-inflammatory activity .

Advanced: What experimental strategies can elucidate the role of the cyclohexene ring in modulating acidity?

Methodological Answer:

- Potentiometric Titration : Compare pKa values with analogous saturated cyclohexane derivatives to assess conjugation effects .

- IR Spectroscopy : Analyze O–H stretching frequencies (2500–3000 cm⁻¹) to quantify hydrogen bond strength in crystalline vs. solution states .

- DFT Calculations : Compute partial charges on the carboxylic acid group using Gaussian 16 to evaluate electron-withdrawing effects from the cyclohexene π-system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.